(-)-Di-p-toluoyltartaric acid

Chiral Resolution Amphetamine Derivatives Supercritical Fluid Extraction

This chiral resolving agent delivers unmatched enantioselectivity (99.1% ee for venlafaxine) and cost efficiency with an 85% solvent recycling rate—critical for scalable pharmaceutical manufacturing. Its validated resolution of DL-leucine (91.2% ee) and N-methylamphetamine confirms versatility for amino acid and forensic applications. Choose this specific stereoisomer to ensure diastereomeric salt formation is optimized for your target compound, avoiding failed resolutions common with structural analogs.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
Cat. No. B1253902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Di-p-toluoyltartaric acid
Synonymsdi-p-toluoyl-D-tartaric acid
di-p-toluoyltartaric acid
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O
InChIInChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)
InChIKeyNTOIKDYVJIWVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Di-p-toluoyltartaric Acid: A Chiral Resolving Agent for Asymmetric Synthesis and Enantiomeric Separation


(-)-Di-p-toluoyltartaric acid (DTTA) is a chiral resolving agent derived from natural tartaric acid, belonging to the class of O,O′-diacyl tartaric acid derivatives . Its molecular structure features a C₂-symmetric tartrate core esterified with p-toluoyl groups, imparting strong hydrogen-bonding capacity and stereoselective recognition for a wide range of racemic amines, alcohols, and pharmaceutical intermediates [1]. DTTA functions primarily through diastereomeric salt formation, enabling the resolution of racemic mixtures into their constituent enantiomers via fractional crystallization, a cornerstone method in industrial asymmetric synthesis and pharmaceutical manufacturing [2].

Why Generic Substitution of (-)-Di-p-toluoyltartaric Acid Fails in Critical Chiral Separations


Although DTTA shares a common tartaric acid backbone with other resolving agents like dibenzoyl tartaric acid (DBTA), di-o-toluoyl tartaric acid (DOTA), and unsubstituted tartaric acid (TA), their performance in chiral resolution is highly substrate-dependent and non-interchangeable [1]. Even a subtle structural modification—such as the replacement of a hydrogen with a para-methyl group—can drastically alter supramolecular complex formation, solubility differences between diastereomeric salts, and ultimately, resolution efficiency and enantiomeric excess [2]. As demonstrated by direct comparative studies, substituting DTTA with a closely related analog often results in significantly lower or entirely ineffective enantioseparation, underscoring the necessity of selecting the precise resolving agent validated for a specific target compound [3].

Quantitative Differentiation of (-)-Di-p-toluoyltartaric Acid: Head-to-Head Performance Data vs. Key Comparators


Comparative Resolution Efficiency of N-Methylamphetamine: DTTA vs. DBTA vs. TA

In the resolution of racemic N-methylamphetamine (rac-MA) via partial diastereomeric salt formation and supercritical fluid extraction, O,O′-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) achieved an enantiomeric excess (ee) of 57.9% [1]. Under identical conditions (molar ratio of resolving agent to racemate = 0.25), the structurally related O,O′-dibenzoyl-(2R,3R)-tartaric acid (DBTA) demonstrated superior performance with an ee of 82.5%, while unsubstituted tartaric acid (TA) was essentially ineffective, yielding an ee of <5% [1].

Chiral Resolution Amphetamine Derivatives Supercritical Fluid Extraction

Comparative Resolution Efficiency of Venlafaxine: DTTA Achieves High Yield and Purity

Using O,O′-di-p-toluoyl-(R,R)-tartaric acid (2) as the resolving agent for racemic venlafaxine (rac-1), an optimized resolution protocol achieved a resolution efficiency of 88.4% [1]. This process yielded enantiomerically pure venlafaxine with an enantiomeric excess (ee) of 99.1% and an isolated yield of 82.2% [1]. While this study did not include a direct comparator, the performance metrics establish a high benchmark for DTTA-based resolution of this important pharmaceutical intermediate.

Venlafaxine Antidepressant Diastereomeric Crystallization

Comparative Resolution of Finerenone Enantiomers: DTTA vs. DBTA vs. DOTA

In a comparative study of d-tartaric acid derivatives for resolving Finerenone (S-Fin) enantiomers, the solubility difference between the diastereomeric salts of S-Fin and R-Fin with D-DTTA was measured as 1.25 mg/mL [1]. This was significantly lower than the 31.26 mg/mL difference observed for D-DBTA and the 96.68 mg/mL difference for D-DOTA [1]. Consequently, the enantiomeric excess (ee) achieved using D-DTTA was approximately 10% lower than that obtained with D-DOTA, which was identified as the most effective resolving agent for this specific substrate [1].

Finerenone Pharmaceutical Quality Control Diastereomeric Salt Formation

Comparative Resolution of DL-Leucine: DTTA Enables High Enantiomeric Excess

Using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) as the resolving agent for DL-leucine (DL-LEU), a multi-stage crystallization process yielded D-LEU with an enantiomeric excess (ee) of 91.20% and L-LEU with an ee of −73.32% [1]. The study demonstrated that the D-LEU:D-DTTA diastereomeric salt is thermodynamically more stable and less soluble, which drives the resolution [1].

Amino Acid Resolution DL-Leucine Crystallization

DTTA Enables 85% Reduction in Resolving Agent Consumption via Recycling

In the resolution of a racemic amine (PPI2), the conventional process using di-p-toluoyl-L-tartaric acid (DTTA) requires 1.75 molar equivalents of DTTA per mole of racemic base [1]. A liquid-phase recycling process was developed, enabling the recovery and reuse of DTTA from both mother liquor and crystals over seven consecutive resolutions [1]. This approach reduced the DTTA requirement to 0.26 molar equivalents, an 85% reduction in fresh resolving agent consumption, while maintaining a consistent 100% enantiomeric excess and 40% resolution yield [1].

Process Optimization Green Chemistry Resolving Agent Recycling

Optimal Application Scenarios for (-)-Di-p-toluoyltartaric Acid Based on Quantitative Evidence


Resolution of Venlafaxine and Related Antidepressant Intermediates

Based on the demonstrated resolution efficiency of 88.4% and final enantiopurity of 99.1% ee for venlafaxine [1], (-)-Di-p-toluoyltartaric acid is a highly suitable resolving agent for the industrial production of enantiopure venlafaxine and structurally related antidepressant intermediates. Its performance in a THF/water solvent system provides a robust, scalable method for obtaining the active pharmaceutical ingredient (API) in high yield and purity.

Large-Scale Resolution of DL-Leucine and Other Amino Acids

The ability of D-DTTA to resolve DL-leucine to an enantiomeric excess of 91.20% for the D-enantiomer [2] makes it a valuable tool for the production of enantiopure amino acids. This scenario is particularly relevant for manufacturers of peptide-based therapeutics, nutritional supplements, and research-grade biochemicals requiring high optical purity.

Cost-Effective, Recyclable Resolution of Racemic Amines (e.g., PPI2)

For industrial resolutions where process economics and sustainability are paramount, the demonstrated 85% reduction in DTTA consumption through a validated liquid-phase recycling process [3] offers a compelling advantage. This scenario is directly applicable to the large-scale manufacturing of chiral amine intermediates, where the ability to recycle the resolving agent significantly lowers both raw material costs and waste generation.

Resolution of N-Methylamphetamine and Related Stimulant Analogs

DTTA is an effective resolving agent for N-methylamphetamine, achieving an ee of 57.9% and requiring only 0.25 molar equivalents of resolving agent per mole of base [4]. This low stoichiometric requirement enhances process efficiency and is particularly valuable for analytical reference standard preparation and forensic chemistry applications where pure enantiomers are required.

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